![molecular formula C15H16O2 B11878648 Furan, tetrahydro-2-[(1-naphthalenyloxy)methyl]- CAS No. 828254-85-9](/img/structure/B11878648.png)
Furan, tetrahydro-2-[(1-naphthalenyloxy)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan, tetrahydro-2-[(1-naphthalenyloxy)methyl]- is an organic compound with the molecular formula C15H16O2. It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. This compound is of interest due to its unique structure, which combines a furan ring with a naphthalene moiety, making it a valuable intermediate in various chemical syntheses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Furan, tetrahydro-2-[(1-naphthalenyloxy)methyl]- can be achieved through several methods. One common approach involves the reaction of 3-chloro-3-phenyldiazirines with α,β-alkenyl ketones in the presence of BF3·Et2O. This reaction proceeds through cyclopropanation, Cloke–Wilson rearrangement, and elimination of HCl in a one-flask process, yielding the desired furan derivative in moderate to good yields .
Industrial Production Methods
This includes the use of biomass-derived feedstocks and environmentally friendly catalysts to minimize waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
Furan, tetrahydro-2-[(1-naphthalenyloxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce tetrahydrofuran derivatives .
Aplicaciones Científicas De Investigación
Furan, tetrahydro-2-[(1-naphthalenyloxy)methyl]- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Furan, tetrahydro-2-[(1-naphthalenyloxy)methyl]- involves its interaction with various molecular targets and pathways. Its unique structure allows it to bind to specific enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Furan: The parent compound, a simple five-membered ring with one oxygen atom.
Tetrahydrofuran: A fully saturated derivative of furan.
2,5-Furandicarboxylic acid: A furan derivative with carboxylic acid groups at positions 2 and 5.
2,5-Dimethylfuran: A furan derivative with methyl groups at positions 2 and 5.
Uniqueness
Furan, tetrahydro-2-[(1-naphthalenyloxy)methyl]- is unique due to its combination of a furan ring with a naphthalene moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
828254-85-9 |
|---|---|
Fórmula molecular |
C15H16O2 |
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
2-(naphthalen-1-yloxymethyl)oxolane |
InChI |
InChI=1S/C15H16O2/c1-2-8-14-12(5-1)6-3-9-15(14)17-11-13-7-4-10-16-13/h1-3,5-6,8-9,13H,4,7,10-11H2 |
Clave InChI |
LVXKXSGSJWTTLA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)COC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


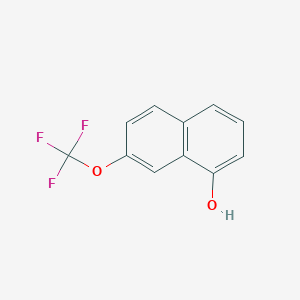
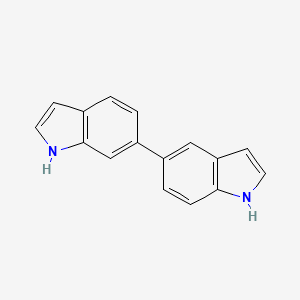
![1,7-Diazaspiro[4.5]decane, 1-methyl-7-(3-pyridinyl)-](/img/structure/B11878579.png)


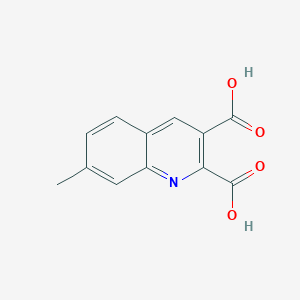

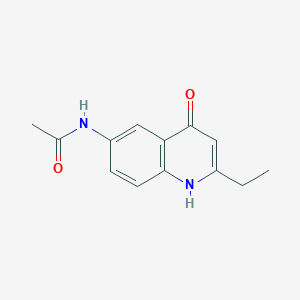

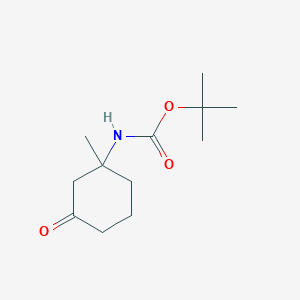

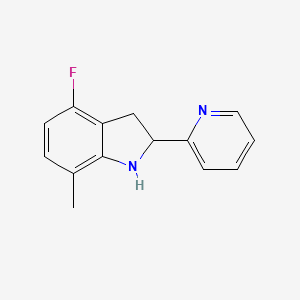
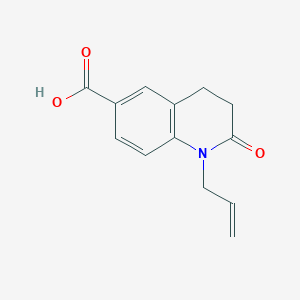
![4-Bromo-5-methoxypyrazolo[1,5-a]pyridine](/img/structure/B11878636.png)
